5-propyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide
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Overview
Description
5-propyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PTMTH and has a molecular formula of C14H14N2S3.
Mechanism of Action
The mechanism of action of PTMTH is not well understood. However, studies have suggested that it may work by inhibiting the production of reactive oxygen species and reducing inflammation. PTMTH has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
PTMTH has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in animal models. PTMTH has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, PTMTH has been found to have potential as a fluorescent probe for detecting metal ions in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of PTMTH for lab experiments is its potential as a fluorescent probe for detecting metal ions in biological systems. PTMTH has also shown promising results in various scientific research applications. However, one of the limitations of PTMTH is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of PTMTH. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to study its potential as a corrosion inhibitor. Additionally, further research can be conducted to better understand the mechanism of action of PTMTH and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 5-propyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide involves the reaction of thiosemicarbazide and 2-thiophenecarboxaldehyde in the presence of propyl bromide. The final product is obtained through recrystallization from ethanol. The yield of this synthesis method is approximately 60%.
Scientific Research Applications
PTMTH has shown promising results in various scientific research applications. It has been studied for its potential anti-inflammatory, antioxidant, and anticancer properties. PTMTH has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems. Furthermore, PTMTH has been studied for its potential use as a corrosion inhibitor.
properties
IUPAC Name |
5-propyl-N-[(E)-thiophen-2-ylmethylideneamino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-2-4-11-7-10(9-18-11)13(16)15-14-8-12-5-3-6-17-12/h3,5-9H,2,4H2,1H3,(H,15,16)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRHNSDSHWUJET-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-N'-[(E)-thiophen-2-ylmethylidene]thiophene-3-carbohydrazide |
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